3-(2-Aminoethoxy)-N-cyclopropyl-benzamide
Overview
Description
3-(2-Aminoethoxy)-N-cyclopropyl-benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzamide core with an aminoethoxy side chain and a cyclopropyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethoxy)-N-cyclopropyl-benzamide typically involves the following steps:
Formation of the Aminoethoxy Intermediate: The initial step involves the preparation of the 2-aminoethoxy group, which can be achieved through the reaction of ethylene oxide with ammonia or an amine under controlled conditions.
Benzamide Formation: The final step involves the coupling of the aminoethoxy intermediate with a benzoyl chloride derivative to form the benzamide structure. This reaction typically requires a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethoxy)-N-cyclopropyl-benzamide can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: The benzamide moiety can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or aminoethoxy sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(2-Aminoethoxy)-N-cyclopropyl-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethoxy)-N-cyclopropyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopropyl group may enhance binding affinity or specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: A related compound with similar aminoethoxy functionality but lacking the benzamide and cyclopropyl groups.
N-cyclopropylbenzamide: Shares the benzamide and cyclopropyl groups but lacks the aminoethoxy side chain.
3-(2-Hydroxyethoxy)-N-cyclopropyl-benzamide: Similar structure with a hydroxyethoxy group instead of an aminoethoxy group.
Uniqueness
3-(2-Aminoethoxy)-N-cyclopropyl-benzamide is unique due to the combination of its aminoethoxy, benzamide, and cyclopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where these properties can be leveraged for desired outcomes.
Properties
IUPAC Name |
3-(2-aminoethoxy)-N-cyclopropylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-7-16-11-3-1-2-9(8-11)12(15)14-10-4-5-10/h1-3,8,10H,4-7,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXPINLELRNZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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